

8-Fluoro-2-tetralone CAS number and molecular formula

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Compound of Interest

Compound Name: 8-Fluoro-2-tetralone

Cat. No.: B142926

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An In-depth Technical Guide to 8-Fluoro-2-tetralone

This technical guide provides a comprehensive overview of **8-Fluoro-2-tetralone**, a fluorinated derivative of the bicyclic aromatic ketone, 2-tetralone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Information

8-Fluoro-2-tetralone, with the CAS number 127169-82-8, is a synthetic organic compound.[1][2][3][4] Its molecular formula is C₁₀H₉FO.[1][2] The introduction of a fluorine atom onto the tetralone scaffold can significantly influence its physicochemical properties and biological activity, a strategy often employed in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.[5][6]

Physicochemical Data

A summary of the available physicochemical data for **8-Fluoro-2-tetralone** and its parent compound, 2-tetralone, is presented below for comparative analysis.

Property	8-Fluoro-2-tetralone	2-Tetralone
CAS Number	127169-82-8[1][2][3]	530-93-8[7]
Molecular Formula	C ₁₀ H ₉ FO[1][2][4]	C ₁₀ H ₁₀ O[7]
Molecular Weight	164.18 g/mol [1]	146.19 g/mol [8]
Synonyms	8-Fluoro-3,4-dihydro-2(1H)-naphthalenone, 8-Fluoro-3,4-dihydronaphthalen-2(1H)-one[1]	β-Tetralone, 3,4-Dihydronaphthalen-2(1H)-one[7]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **8-Fluoro-2-tetralone** is not readily available in peer-reviewed literature, a general and robust method for the preparation of substituted 2-tetralones involves a single-stage acylation-cycloalkylation process. This approach offers a cleaner alternative to traditional Friedel-Crafts reactions.[9]

General Experimental Protocol: Single-Stage Acylation-Cycloalkylation for Substituted 2-Tetralones

This protocol is a representative method and may require optimization for the specific synthesis of **8-Fluoro-2-tetralone**.

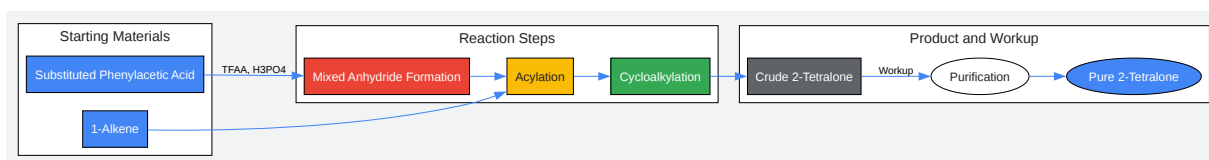
Materials:

- Substituted phenylacetic acid (e.g., 2-fluorophenylacetic acid)
- A 1-alkene (e.g., ethylene)
- Trifluoroacetic anhydride (TFAA)
- Phosphoric acid

Procedure:

- In a suitable reaction vessel, the substituted phenylacetic acid is dissolved in a mixture of trifluoroacetic anhydride and phosphoric acid. This leads to the in situ formation of a mixed anhydride.
- The 1-alkene is then introduced into the reaction mixture.
- The mixed anhydride acylates the alkene.
- Subsequent cycloalkylation of the aromatic ring occurs, leading to the formation of the substituted 2-tetralone.
- The reaction mixture is worked up using standard organic chemistry techniques, which may include quenching, extraction, and purification by chromatography.

This method avoids the use of thionyl chloride, aluminum trichloride, and chlorinated hydrocarbon solvents, making it a more environmentally friendly approach.[9]



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Caption: Generalized workflow for the synthesis of substituted 2-tetralones.

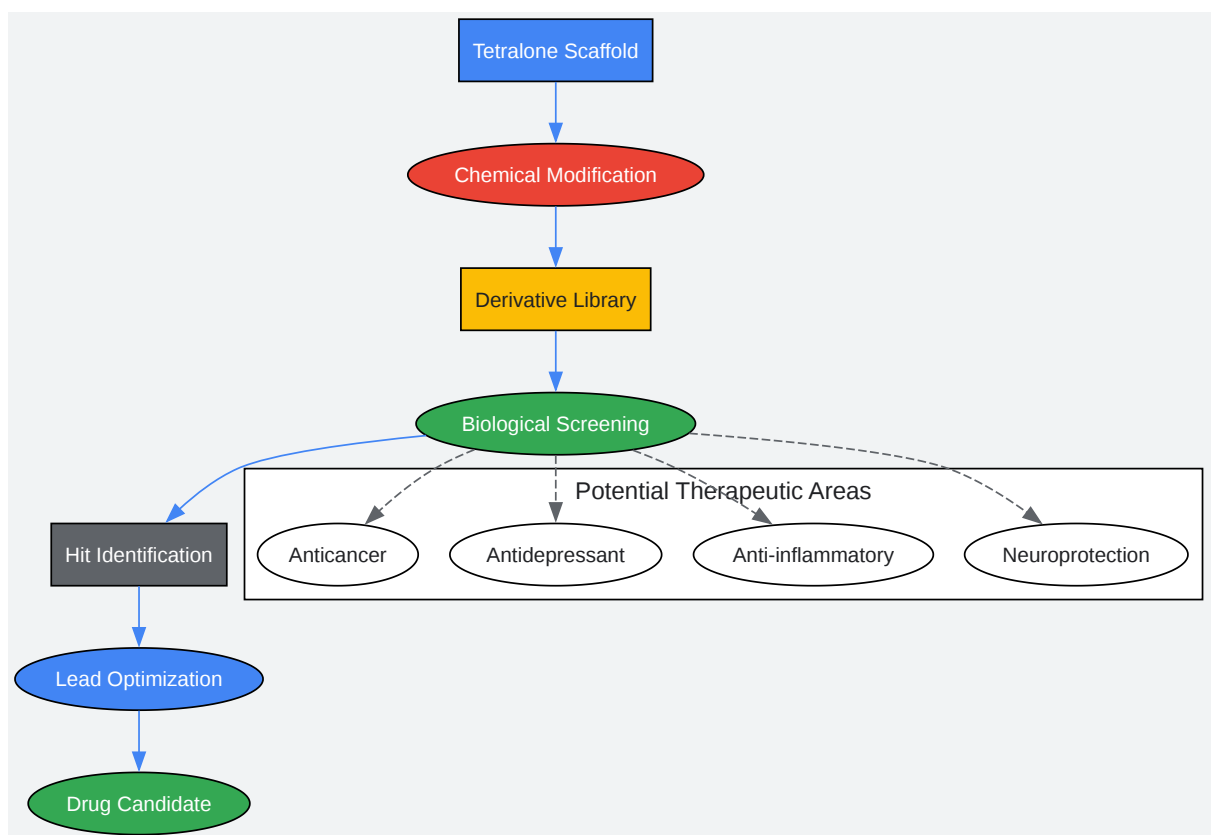
Applications in Drug Discovery and Development

The tetralone scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide range of biologically active compounds.[10][11]

Tetralone derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antidepressant, anti-inflammatory, and neuroprotective effects.[10][11][12][13]

The introduction of a fluorine atom, as in **8-Fluoro-2-tetralone**, can modulate the biological activity of the parent compound. Fluorine substitution can enhance properties such as metabolic stability, bioavailability, and binding affinity to target proteins.^[5]^[14] For instance, fluorinated tetralone derivatives are being investigated for their potential as anti-inflammatory and analgesic agents.^[5]^[14]

While specific biological targets and signaling pathways for **8-Fluoro-2-tetralone** have not been extensively reported, the broader class of tetralone derivatives has been shown to interact with various biological targets. For example, some tetralone derivatives act as inhibitors of enzymes like monoamine oxidase (MAO), which is relevant for the treatment of depression and Parkinson's disease.^[10] Others have been found to inhibit macrophage activation and exhibit anti-inflammatory properties.^[15] Furthermore, certain tetralone derivatives have been evaluated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase and amyloid- β aggregation.^[13]



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Caption: Role of the tetralone scaffold in the drug discovery process.

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